molecular formula C10H8N4O3S2 B1618805 Nitrodan CAS No. 962-02-7

Nitrodan

Cat. No.: B1618805
CAS No.: 962-02-7
M. Wt: 296.3 g/mol
InChI Key: HHLAJTWCKSBJFA-UHFFFAOYSA-N
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Preparation Methods

Nitrodan is synthesized through a reaction involving dimethylformamide and ethanol. The compound is extracted from the feed using a mixture of dimethylformamide and ethanol (1:1). The intensely absorbing purple solution formed is separated from the residue by suction filtration through a sintered glass funnel. The filtrate is then transferred to a volumetric flask, a small amount of sodium hydroxide is added, and the solution is brought to volume .

Chemical Reactions Analysis

Nitrodan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include hydrogen gas, catalysts, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nitrodan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nitrodan involves its interaction with the molecular targets in parasitic worms. This compound disrupts the normal metabolic processes of the worms, leading to their death. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the energy production and cellular functions of the worms .

Comparison with Similar Compounds

Nitrodan is unique compared to other anthelmintic compounds due to its specific chemical structure and mode of action. Similar compounds include:

    Albendazole: Another anthelmintic compound used to treat parasitic worm infections.

    Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.

    Ivermectin: A widely used anthelmintic for treating various parasitic infections in animals.

This compound stands out due to its specific effectiveness against certain types of parasitic worms and its unique chemical properties .

Properties

CAS No.

962-02-7

Molecular Formula

C10H8N4O3S2

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3

InChI Key

HHLAJTWCKSBJFA-UHFFFAOYSA-N

SMILES

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-]

962-02-7

Origin of Product

United States

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